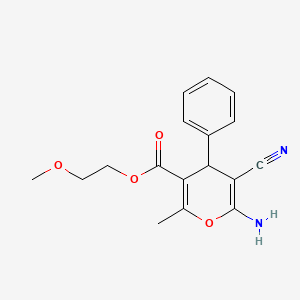

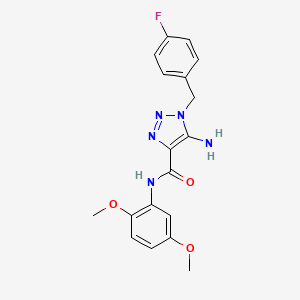

2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate” is an organic carbonitrile. It has a molecular formula of C18H18N2O6 . The average mass of the molecule is 358.345 Da and the monoisotopic mass is 358.116486 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the organic carbonitrile namely methyl (6-amino-5-cyano-2-methyl-4- (2-nitrophenyl)-4 H -pyran)- 3-carboxylate is synthesized via a one-pot multi-component reaction at room temperature using commercially available urea as an inexpensive and environmentally benign organo-catalyst .Scientific Research Applications

Synthesis of Amides

This compound is utilized in the synthesis of amides through its reaction with carboxylic acids. The process involves nucleophilic attack on the carboxylate group, leading to the formation of amide linkages. This is a fundamental step in producing various pharmaceuticals and polymers .

Aza-Michael Addition Reactions

The aza-Michael addition is a widely used chemical reaction where an amine group is added across a carbon-carbon double bond. 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate can undergo this reaction, which is essential for modifying α-acrylated cross-linked polymers .

X-ray Crystallography

The structural determination of this compound and its derivatives is crucial for understanding its chemical behavior. X-ray crystallography has been employed to elucidate the crystal structure of similar carbonitriles, which aids in the design of new materials and drugs .

Organocatalysis

This compound is synthesized using organocatalysts like urea, which is an environmentally benign catalyst. The one-pot multi-component reaction at room temperature signifies a green chemistry approach, reducing the environmental impact of chemical synthesis .

Chemical Property Analysis

The detailed chemical properties of this compound, such as melting point, boiling point, density, molecular formula, and weight, are analyzed to understand its physical behavior and potential applications in various fields like material science and pharmaceuticals .

Molecular Modeling

The molecular formula and mass of 2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate allow for computational modeling. Chemists use this data to predict the compound’s reactivity and interaction with other molecules, which is vital for drug design and discovery .

properties

IUPAC Name |

2-methoxyethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4/c1-11-14(17(20)22-9-8-21-2)15(12-6-4-3-5-7-12)13(10-18)16(19)23-11/h3-7,15H,8-9,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWKPMFRBBUTSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Lithium 1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2906726.png)

![N-(1-cyanobutyl)-2-[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B2906730.png)

![N-[1-(1-Phenylimidazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2906734.png)

![4-(4-Chlorophenyl)-2-{[2-(diethylamino)ethyl]amino}-4-oxobutanoic acid](/img/structure/B2906735.png)

![3-[4-(4-fluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[(methoxyimino)methyl]acrylonitrile](/img/structure/B2906741.png)

![({[(E)-furan-2-ylmethylidene]amino}oxy)acetic acid](/img/structure/B2906744.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2906745.png)

![5-fluoro-3-methyl-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-2-carboxamide](/img/structure/B2906746.png)